molecular formula C28H52N2O4Pd B1338650 trans-Bis(dicyclohexylamine)palladium(II) acetate CAS No. 628339-96-8

trans-Bis(dicyclohexylamine)palladium(II) acetate

Cat. No. B1338650
M. Wt: 587.1 g/mol
InChI Key: LAYDWGNLLRXNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound trans-Bis(dicyclohexylamine)palladium(II) acetate is a palladium(II) complex with dicyclohexylamine ligands. While the specific compound is not directly discussed in the provided papers, related palladium(II) complexes with various ligands have been synthesized and characterized, indicating the versatility and reactivity of palladium(II) centers in coordination chemistry.

Synthesis Analysis

The synthesis of palladium(II) complexes often involves the reaction of palladium salts with appropriate ligands. For instance, the synthesis of trans-bis[(R)-(+)-bornylamino]palladium(II) dichloride was achieved and characterized by X-ray structure analysis, demonstrating the ability to create chiral palladium(II) complexes with specific ligands . Similarly, the synthesis of bis(N-heterocyclic carbene) dipalladium complexes was performed via metallomacrocyclic AgI ligand transfer agents, showcasing a method for preparing palladium(II) complexes with N-heterocyclic carbene ligands .

Molecular Structure Analysis

The molecular structure of palladium(II) complexes is often square planar, as observed in the structure of bis(2-acetylpyridine 3-hexamethyleneiminylthiosemicarbazonato) palladium II, where the palladium(II) atom is surrounded by two cis nitrogen atoms and two cis sulfur atoms . The structure of trans-bis[(R)-(+)-bornylamino]palladium(II) dichloride also confirms the square planar geometry typical of palladium(II) complexes .

Chemical Reactions Analysis

Palladium(II) complexes are known for their catalytic properties. For example, trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride has been shown to be an excellent catalyst for Suzuki–Miyaura coupling reactions, achieving high turnover numbers and excellent yields . The reactivity of cis- and trans-bis-[{5-carbomethoxy-(1,2,3-η)-cyclohexenyl}palladium] complexes also demonstrates the influence of ligand structure on the mode of attack by acetate on a (π-allyl)palladium complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of palladium(II) complexes can be inferred from spectroscopic and crystallographic studies. For instance, the palladium(II) bis- and trischelates with cis-1,2-bis(alkoxyamino)cyclohexanes were characterized using electronic, IR, and 1H NMR spectroscopy, providing insights into the electronic environment and bonding of the palladium center . The crystal structure of the potential antitumor complex bis(2-acetylpyridine 3-hexamethyleneiminylthiosemicarbazonato)palladium(II) revealed intermolecular hydrogen bonds and various metal-ligand interactions, which are crucial for understanding the stability and reactivity of such complexes .

Scientific Research Applications

Synthetic Applications

trans-Bis(dicyclohexylamine)palladium(II) acetate serves as a catalyst in various synthetic reactions. An example includes its use in the synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines through ring transformation in pyrimidines. This process demonstrates the catalyst's efficacy in room temperature aerobic Suzuki reactions (Verbitskiy et al., 2015).

Catalytic Efficiency in Macrocyclizations

Another notable application is in palladium(II)-catalyzed macrocyclizations. These reactions are strategically important for transannular Diels-Alder reaction substrates. This catalyst has shown several advantages over palladium(0)-catalyzed cross-coupling approaches, indicating its potential in efficient macrocyclization processes (Iafe et al., 2013).

Structural and Reaction Studies

Research also includes studies on the structural properties and reaction behavior of related palladium complexes. For instance, investigations into the isomerization and reaction dynamics of cis- and trans-bis-[{5-carbomethoxy-(1,2,3-η)-cyclohexenyl}palladium] complexes have provided insights into the mechanisms of acetate migration in these systems (Grennberg et al., 1991).

Catalytic Applications in Organic Synthesis

The complex also finds application in organic synthesis, such as in cycloisomerization of 1,6-enynes using acetate as a nucleophile under palladium(II) catalysis. This method facilitates the efficient synthesis of carbo- and heterocyclic compounds, including fused rings, demonstrating the catalyst's versatility in organic transformations (Zhang et al., 2005).

properties

IUPAC Name

acetic acid;dicyclohexylazanide;palladium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H22N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-12H,1-10H2;2*1H3,(H,3,4);/q2*-1;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYDWGNLLRXNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N2O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Bis(dicyclohexylamine)palladium(II) acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Bis(dicyclohexylamine)palladium(II) acetate
Reactant of Route 2
trans-Bis(dicyclohexylamine)palladium(II) acetate
Reactant of Route 3
trans-Bis(dicyclohexylamine)palladium(II) acetate
Reactant of Route 4
trans-Bis(dicyclohexylamine)palladium(II) acetate
Reactant of Route 5
trans-Bis(dicyclohexylamine)palladium(II) acetate
Reactant of Route 6
trans-Bis(dicyclohexylamine)palladium(II) acetate

Citations

For This Compound
7
Citations
EV Verbitskiy, EM Cheprakova, MG Pervova… - Russian Chemical …, 2015 - Springer
An efficient method for the synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines by the ring transformation in the corresponding pyrimidines was developed. Further modification …
Number of citations: 4 link.springer.com
RA Irgashev, GA Kim, GL Rusinov, VN Charushin - 2014 - elar.urfu.ru
Novel dyes bearing a 5-(methylidene)barbituric acid moiety as a new acceptor/anchor fragment were obtained and exhibited remarkable photophysical properties, according to a …
Number of citations: 14 elar.urfu.ru
EV Verbitskiy, GL Rusinov, ON Chupakhin… - 2016 - elar.urfu.ru
A novel synthetic route to novel thienoacene systems bearing a fused pyrimidine ring is proposed. The commercially available 5-bromopyrimidine is used as the starting material to …
Number of citations: 10 elar.urfu.ru
EV Verbitskiy, EM Cheprakova, PA Slepukhin… - European Journal of …, 2015 - Elsevier
Combination of the Suzuki cross-coupling and nucleophilic aromatic substitution of hydrogen ( S N H ) reactions proved to be a convenient method for the synthesis of C(4) and/or C(5) …
Number of citations: 36 www.sciencedirect.com
O Penon, AJ Moro, D Santucci, DB Amabilino… - Inorganica Chimica …, 2014 - Elsevier
Two new porphyrins and their zinc(II) complexes have been synthesized, their photophysical properties studied, and their use in the molecular recognition of amines has been analyzed…
Number of citations: 7 www.sciencedirect.com
EV Verbitskiy, SA Baskakova, MA Kravchenko… - Bioorganic & Medicinal …, 2016 - Elsevier
Various 5-(fluoroaryl)-4-(hetero)aryl substituted pyrimidines have been synthesized based on the Suzuki cross-coupling and nucleophilic aromatic substitution of hydrogen (S N H ) …
Number of citations: 31 www.sciencedirect.com
EV Verbitskiy, EM Cheprakova, PA Slepukhin… - 2015
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.